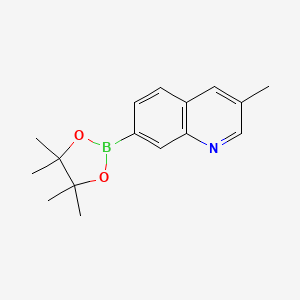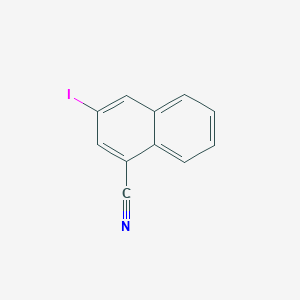
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a butylsulfanyl group and a chlorine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione typically involves the introduction of the butylsulfanyl group and the chlorine atom onto the naphthalene ring. One common method is the nucleophilic substitution reaction, where a suitable naphthoquinone precursor is reacted with a butylthiol and a chlorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death in cancer cells or inhibit the growth of microorganisms. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butylsulfanyl)-3-chloronaphthalene-1,4-dione: Characterized by the presence of a butylsulfanyl group and a chlorine atom.
2-(Butylsulfanyl)-3-bromonaphthalene-1,4-dione: Similar structure but with a bromine atom instead of chlorine.
2-(Butylsulfanyl)-3-iodonaphthalene-1,4-dione: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity, while the chlorine atom contributes to its reactivity in substitution reactions. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
78490-05-8 |
|---|---|
Formule moléculaire |
C14H13ClO2S |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
2-butylsulfanyl-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H13ClO2S/c1-2-3-8-18-14-11(15)12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3 |
Clé InChI |
ZDDWSZGXFGEDGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)






![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)

![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)




